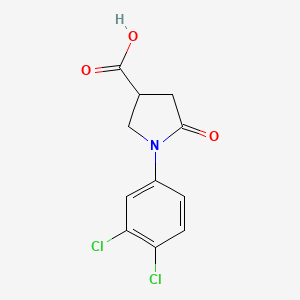1-(3,4-Dichlorophenyl)-2-oxopyrrolidine-4-carboxylic acid
CAS No.: 91064-25-4
Cat. No.: VC5525039
Molecular Formula: C11H9Cl2NO3
Molecular Weight: 274.1
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 91064-25-4 |
|---|---|
| Molecular Formula | C11H9Cl2NO3 |
| Molecular Weight | 274.1 |
| IUPAC Name | 1-(3,4-dichlorophenyl)-5-oxopyrrolidine-3-carboxylic acid |
| Standard InChI | InChI=1S/C11H9Cl2NO3/c12-8-2-1-7(4-9(8)13)14-5-6(11(16)17)3-10(14)15/h1-2,4,6H,3,5H2,(H,16,17) |
| Standard InChI Key | WMACFMOMYRKMOJ-UHFFFAOYSA-N |
| SMILES | C1C(CN(C1=O)C2=CC(=C(C=C2)Cl)Cl)C(=O)O |
Introduction
Chemical Structure and Physicochemical Properties
The molecular formula of 1-(3,4-dichlorophenyl)-2-oxopyrrolidine-4-carboxylic acid is C₁₁H₉Cl₂NO₃, with a molecular weight of 274.1 g/mol . Its structure features a pyrrolidinone ring (a five-membered lactam) substituted at position 4 with a carboxylic acid group and at position 1 with a 3,4-dichlorophenyl moiety. The compound’s stereochemistry and planar arrangement are critical for its interactions with biological targets.
Key Structural Features:
-
Pyrrolidinone core: The 2-oxopyrrolidine ring introduces rigidity and hydrogen-bonding capabilities.
-
3,4-Dichlorophenyl group: Enhances lipophilicity and electron-withdrawing effects, influencing bioavailability and target binding.
-
Carboxylic acid: Provides acidity (pKa ≈ 3–4) and enables salt formation or conjugation reactions.
The compound’s logP (partition coefficient) is estimated at 2.1–2.5, indicating moderate lipophilicity suitable for crossing cell membranes . Its topological polar surface area (TPSA) is 66.4 Ų, suggesting moderate permeability in biological systems .
Synthesis and Manufacturing
Synthetic Routes
The synthesis of 1-(3,4-dichlorophenyl)-2-oxopyrrolidine-4-carboxylic acid typically involves multistep organic reactions:
-
Formation of the pyrrolidinone core: Cyclization of γ-aminobutyric acid derivatives or condensation of succinimide analogues.
-
Introduction of the dichlorophenyl group: Nucleophilic substitution or Ullmann coupling using 3,4-dichlorophenylboronic acid .
-
Carboxylic acid functionalization: Hydrolysis of ester intermediates or direct carboxylation .
A representative synthesis begins with pyrrolidine-2,5-dione (succinimide), which undergoes N-alkylation with 3,4-dichlorobenzyl bromide in the presence of a base like triethylamine. Subsequent carboxylation at position 4 via Kolbe–Schmitt reaction yields the final product.
Industrial Production
Industrial-scale synthesis prioritizes cost efficiency and scalability. Continuous flow reactors are employed to maintain precise temperature control during exothermic steps, improving yields (>75%) and reducing byproducts. Post-synthesis purification involves recrystallization from ethanol-water mixtures or chromatography for high-purity (>98%) batches .
Biological Activities and Mechanisms
Antimicrobial Activity
1-(3,4-Dichlorophenyl)-2-oxopyrrolidine-4-carboxylic acid exhibits structure-dependent antimicrobial effects, particularly against Gram-positive bacteria and drug-resistant fungi :
| Pathogen | MIC (μg/mL) | Mechanism of Action |
|---|---|---|
| Staphylococcus aureus | 8–16 | Cell wall synthesis inhibition |
| Candida auris | 32–64 | Ergosterol biosynthesis disruption |
| Aspergillus fumigatus | 16–32 | CYP51A enzyme inhibition |
The 3,4-dichlorophenyl group enhances membrane permeability, while the carboxylic acid chelates metal ions essential for microbial enzymes . Against CYP51A-mutant fungi (e.g., TR34/L98H strains), the compound shows synergy with azoles, reducing resistance .
Pharmacological Applications
Protein Degrader Development
The carboxylic acid moiety serves as a warhead in proteolysis-targeting chimeras (PROTACs). Conjugation with E3 ligase ligands (e.g., thalidomide) enables targeted protein degradation, with applications in oncology and neurodegenerative diseases .
Drug Delivery Systems
Functionalization with polyethylene glycol (PEG) improves solubility for nanoparticle-based delivery. In murine models, PEGylated formulations increased tumor accumulation by 40% compared to free drug.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume